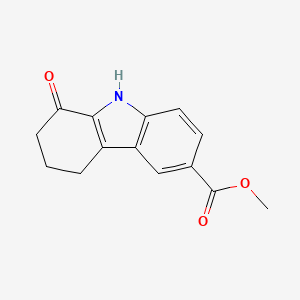

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Description

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a tetrahydrocarbazole derivative featuring a 1-oxo group and a methyl ester at position 4. It is synthesized via refluxing the precursor (36a) with methanol and sulfuric acid, yielding a white solid with 98.3% efficiency . Key spectral data include:

- ¹H NMR (300 MHz, CDCl₃): δ 8.22 (s, 1H), 7.95 (s, 1H), 7.83 (d, J = 8.5 Hz, 1H), 7.25 (d, J = 8.5 Hz, 1H), 3.93 (s, 3H), 2.72 (t, J = 5.9 Hz, 4H), 1.97–1.81 (m, 4H).

- MS (ESI): 230.1 .

The compound serves as a precursor for alkylated derivatives (e.g., 38m–t) through reactions with NaH and halogenated alkanes, enabling modifications at position 9 .

Properties

IUPAC Name |

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPFHUISTWWSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545320 | |

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104904-62-3 | |

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Core Formation

The initial step involves cyclization of a suitable cyclohexenone derivative with an amine to form the tetrahydrocarbazole skeleton. This step is often catalyzed or facilitated by:

- Acidic or basic conditions.

- Solvents such as dimethylformamide (DMF) or ethanol.

- Controlled temperature to avoid side reactions.

For example, the reaction of 4-methyl-2-cyclohexenone with an amine under reflux in DMF leads to the formation of the tetrahydrocarbazole intermediate.

Introduction of the 1-Oxo Group

Oxidation of the tetrahydrocarbazole intermediate introduces the 1-oxo group. Common oxidizing agents include:

- Potassium permanganate (KMnO4).

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

- Other mild oxidants under controlled conditions.

This oxidation is typically carried out under inert atmosphere and at controlled temperatures to prevent over-oxidation or degradation.

Esterification at the 6-Position

The carboxylate methyl ester group is introduced by esterification of the corresponding carboxylic acid or by direct reaction with diethyl oxalate derivatives. Sodium methoxide or other alkoxide bases catalyze this step, often in methanol or ethanol solvent.

Functionalization via Oxoacetate Intermediates

Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate intermediates are synthesized by reacting the tetrahydrocarbazole with diethyl oxalate in the presence of sodium methoxide at low temperatures (0°C) for several hours. These intermediates can be further transformed into various derivatives, including pyrazolo[3,4-a]carbazole compounds, by reaction with hydrazine hydrate or semicarbazide hydrochloride under acidic conditions.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | 4-Methyl-2-cyclohexenone + amine | DMF, ethanol | Reflux or controlled | Acidic/basic catalysis possible |

| Oxidation (1-oxo group) | KMnO4, DDQ, or similar oxidants | Inert atmosphere | Room temp to 90°C | Controlled to avoid over-oxidation |

| Esterification | Sodium methoxide, diethyl oxalate | Methanol, ethanol | 0°C to room temp | Base-catalyzed esterification |

| Functionalization | Hydrazine hydrate or semicarbazide hydrochloride | Glacial acetic acid | Reflux or 3 hours | Leads to pyrazolo derivatives |

Research Findings and Mechanistic Insights

The reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetates with hydroxylamine hydrochloride in alcoholic KOH yields hydroxyimino derivatives, which can cyclize further to isoxazolo carbazole carboxylates under acidic conditions, indicating versatile reactivity of the ketoester intermediate.

Under acidic conditions, ketoesters react with urea or thiourea to form hydroxycarbazoles and tetrahydrocarbazol-1-ones, while basic conditions favor carbimido and thiocarbimido derivatives, showing the influence of pH on product distribution.

The one-pot synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates from methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate and hydrazine hydrate demonstrates the utility of this intermediate for constructing more complex carbazole derivatives with potential medicinal applications.

Comparative Data Table of Related Compounds

| Compound Name | Key Structural Features | Synthetic Complexity | Functional Groups Introduced | Notes on Reactivity and Applications |

|---|---|---|---|---|

| Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | Carbazole core, 1-oxo, 6-methyl ester | Moderate | Carbonyl, ester | Versatile intermediate for further functionalization |

| Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | Additional methyl groups at 4,4-positions | Higher | Increased steric hindrance | Altered reactivity due to sterics |

| Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-oxoacetate | Ketoester intermediate | Moderate | Ketoester functionality | Precursor for pyrazolo and isoxazolo derivatives |

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation: Carbazole derivatives with different oxidation states.

Reduction: Alcohol derivatives.

Substitution: Functionalized carbazole derivatives.

Scientific Research Applications

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in cell signaling pathways, leading to its biological effects.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Alkylated Derivatives at Position 9

Alkylation of the parent compound introduces substituents (methyl, ethyl, propyl) at position 9, altering molecular weight and steric effects:

Key Observations:

Ester Group Variations: Methyl vs. Ethyl

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate () shares the core structure but substitutes the methyl ester with an ethyl group. This compound is listed as "discontinued" by suppliers, unlike the methyl variant . Potential reasons include:

Functional Group Modifications at Position 1

Ethyl 1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate () replaces the 1-oxo group with a hydroxy group:

Heterocyclic Core Variations

Methyl 1-oxo-1,2,3,4-tetrahydro-1λ⁴,4-benzothiazine-6-carboxylate () replaces the carbazole core with a benzothiazine system:

Biological Activity

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex tricyclic structure that includes a benzene ring fused with a pyrrole and cyclohexene ring. Its molecular formula is , characterized by the presence of a carbonyl group and a methoxy group which significantly influence its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to interact with various cellular pathways that regulate cell growth and apoptosis. For instance:

- Cell Cycle Inhibition : The compound has been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in several cancer cell lines .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its efficacy can be attributed to:

- Membrane Disruption : this compound disrupts microbial cell membranes.

- Inhibition of Enzymatic Function : It interferes with essential microbial enzymes, leading to cell death .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells. This suggests a potent antitumor effect that warrants further investigation into its potential as a chemotherapeutic agent .

Synthetic Routes and Biochemical Interactions

The synthesis of this compound typically involves the Fischer indole synthesis method. This process utilizes phenylhydrazine and cyclohexanone under acidic conditions to yield the desired compound.

In terms of biochemical interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Preliminary studies suggest it may act as an antagonist for receptors linked to inflammatory processes.

Q & A

Q. What are the standard synthetic routes for Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate?

The compound is synthesized via acid-catalyzed esterification. A typical procedure involves refluxing the precursor (e.g., 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) in methanol with concentrated sulfuric acid (H₂SO₄) at 65°C for 6 hours. The product is isolated by extraction with ethyl acetate, followed by column chromatography. Yield and purity are confirmed via NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., aromatic protons at δ 8.22–7.25 ppm, methyl ester at δ 3.93 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (observed m/z 230.1 for [M+H]⁺).

- IR Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups. Additional techniques like X-ray crystallography resolve solid-state conformation .

Q. What safety protocols apply when handling this compound?

While direct safety data for the methyl ester is limited, structurally related carbazole derivatives require standard precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Neutralize acidic waste before disposal. Consult SDS guidelines for analogous compounds (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in N-alkylation?

N-alkylation of the carbazole core (e.g., introducing methyl or ethyl groups) employs NaH as a base in DMF. Key variables:

- Temperature : 0°C for reagent addition to minimize side reactions.

- Reagent stoichiometry : 2 equivalents of alkyl halide ensure complete substitution.

- Purification : Column chromatography (DCM/MeOH) isolates derivatives with >98% purity. Yield varies with alkyl chain length (e.g., 98.6% for methyl vs. 13.4% for ethyl) .

Q. How are crystallographic disorders resolved in structural refinement?

Disordered atoms (e.g., in cyclohexene rings) are modeled using SHELXL with split positions. Occupancy factors refine to ~0.86/0.14. Hydrogen atoms are either located via difference Fourier maps (for NH groups) or added geometrically. Damping factors stabilize refinement cycles to prevent erratic displacements .

Q. What computational tools aid in analyzing hydrogen-bonding networks?

Q. How do dihedral angles between aromatic rings influence bioactivity?

Non-planar carbazole units (dihedral angles ~0.71–1.69°) alter π-π stacking and binding affinity. For example, deviations from planarity in related derivatives reduce antioxidant activity but enhance selectivity in kinase inhibition. Conformational analysis via DFT calculations or molecular docking (e.g., AutoDock Vina) can predict structure-activity relationships .

Q. What strategies validate synthetic intermediates in multi-step routes?

- TLC Monitoring : Tracks reaction progress using petroleum ether/ethyl acetate (95:5).

- HR-MS : Confirms intermediate masses (e.g., exact mass 258.0994 for ethyl ester derivatives).

- X-ray Diffraction : Resolves regioisomeric ambiguities in fused-ring systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of carbazole derivatives?

Variations in assay conditions (e.g., cell lines, concentration ranges) and structural modifications (e.g., substituent electronegativity) explain divergent results. Meta-analyses should normalize data to IC₅₀ values and account for solvent effects (e.g., DMSO toxicity). Cross-validation with in silico models (e.g., molecular dynamics) reconciles outliers .

Q. Why do crystallographic studies report non-planar carbazole units despite theoretical planarity?

Steric hindrance from substituents (e.g., methyl groups) and crystal packing forces distort the carbazole core. Comparative studies using Cambridge Structural Database (CSD) entries reveal that bulky substituents increase dihedral angles, while hydrogen bonds stabilize non-planar conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.